2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride
CAS No.: 2749504-65-0
Cat. No.: VC16579850
Molecular Formula: C18H26ClNO
Molecular Weight: 307.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2749504-65-0 |
|---|---|
| Molecular Formula | C18H26ClNO |
| Molecular Weight | 307.9 g/mol |
| IUPAC Name | 2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C18H25NO.ClH/c1-2-17(19-11-5-6-12-19)18(20)16-10-9-14-7-3-4-8-15(14)13-16;/h9-10,13,17H,2-8,11-12H2,1H3;1H |
| Standard InChI Key | IAWVJFOPYFQBMV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride, reflecting its pyrrolidine ring, tetrahydronaphthalene group, and ketone functionality . Alternative designations include:
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1-Butanone, 2-(1-pyrrolidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, hydrochloride (1:1)
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2-(1-Pyrrolidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-butanone hydrochloride .
The compound’s CAS Registry Number (2749504-65-0) and ChemSpider ID (45743283) provide unambiguous identifiers for regulatory and research purposes .
Molecular and Structural Characteristics
The molecular structure comprises a butanone chain substituted at the second carbon with a pyrrolidine ring and at the first carbon with a 5,6,7,8-tetrahydronaphthalen-2-yl group. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the monohydrochloride salt . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Average mass | 307.862 g/mol | |
| Monoisotopic mass | 307.170292 g/mol | |
| Stereocenters | 1 (undefined configuration) |
The absence of defined stereocenters in reported syntheses suggests racemic mixtures are common .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, plausible pathways involve:
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Friedel-Crafts Acylation: Reacting 5,6,7,8-tetrahydronaphthalene with butanoyl chloride in the presence of Lewis acids (e.g., ) to form 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one .
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Mannich Reaction: Introducing the pyrrolidine moiety via condensation of the ketone intermediate with pyrrolidine and formaldehyde under acidic conditions .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the monohydrochloride salt .
Reaction optimization likely focuses on temperature control (40–80°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios to maximize yield and purity .
Purification and Characterization
Post-synthetic purification employs recrystallization from ethanol-water mixtures or column chromatography using silica gel . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (>95%) .
Physicochemical Properties
Physical State and Solubility
The compound is typically a white to off-white crystalline solid at room temperature . Its solubility profile includes:
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Water: Moderate solubility (~50 mg/mL) due to hydrochloride salt formation .
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Organic solvents: Highly soluble in ethanol, acetone, and dichloromethane (>100 mg/mL) .
Stability and Degradation
Stability studies indicate decomposition onset at 180°C, with hygroscopicity necessitating storage in anhydrous conditions . Acidic pH (2–4) enhances aqueous stability, while alkaline conditions promote free base precipitation .
Pharmacological Profile
Mechanism of Action
Although direct studies are lacking, structural analogs (e.g., Cinacalcet impurities) suggest calcium-sensing receptor (CaSR) modulation as a plausible mechanism. The pyrrolidine moiety may facilitate receptor binding via hydrogen bonding, while the tetrahydronaphthalene group enhances lipid membrane permeability .
Pharmacokinetics
Predicted properties derived from computational models include:
These attributes suggest favorable blood-brain barrier penetration, though in vivo validation is required.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H stretches), and 2400 cm⁻¹ (N⁺-H vibration) .
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¹H NMR (400 MHz, DMSO-d6): δ 7.2–7.4 (m, aromatic H), 3.1–3.4 (m, pyrrolidine CH₂), 2.8–3.0 (m, tetrahydronaphthalene CH₂), 1.6–1.8 (m, butanone CH₂) .
Chromatographic Methods
HPLC analysis using a C18 column (mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid) yields a retention time of 8.2 minutes, confirming purity .
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